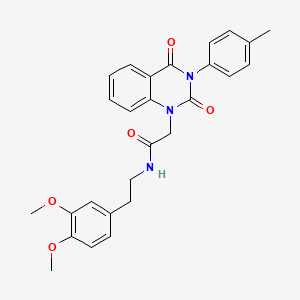

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

This compound features a 3,4-dimethoxyphenethyl group linked via an acetamide bridge to a 3-(p-tolyl)-2,4-dioxoquinazolinone core. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including enzyme inhibition and receptor modulation . The p-tolyl substituent at position 3 of the quinazolinone may enhance lipophilicity and influence target binding, while the 3,4-dimethoxy groups on the phenethyl chain could modulate solubility and pharmacokinetics . Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest amidation and cyclocondensation steps are critical for assembly.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c1-18-8-11-20(12-9-18)30-26(32)21-6-4-5-7-22(21)29(27(30)33)17-25(31)28-15-14-19-10-13-23(34-2)24(16-19)35-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWGGORBDGTFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core One common approach is to react an appropriate aniline derivative with a carboxylic acid derivative to form the quinazolinone structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

Substitution: The phenethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, starting from the preparation of the quinazoline framework followed by the introduction of substituents like the dimethoxyphenethyl and p-tolyl groups. The synthetic routes often utilize various reagents and catalysts to ensure high yield and purity.

Synthesis Overview

- Starting Materials : Various phenolic compounds and amides.

- Key Reagents : Organic solvents, catalysts (such as DMAP), and protective groups.

- Typical Yield : Reports suggest yields can exceed 76% under optimized conditions .

Anticancer Potential

Quinazoline derivatives are also explored for their anticancer properties. The structural motifs present in N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide suggest potential mechanisms of action that may inhibit tumor growth or induce apoptosis in cancer cells. Further studies are required to elucidate its specific mechanisms and efficacy.

Therapeutic Applications

Given its chemical structure, this compound could be explored for various therapeutic applications:

- Anti-inflammatory Agents : Compounds with similar frameworks have been investigated for their anti-inflammatory properties.

- Neurological Disorders : The dimethoxyphenethyl group may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized quinazoline derivatives against multiple bacterial strains. The results indicated that certain derivatives showed potent activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on quinazoline analogs, compounds were tested against various cancer cell lines. Some derivatives demonstrated significant cytotoxicity at low micromolar concentrations .

Summary and Future Directions

This compound presents a promising avenue for research in medicinal chemistry due to its complex structure and potential biological activities. Future research should focus on:

- Detailed pharmacological studies to determine specific mechanisms of action.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of structural modifications to enhance potency and selectivity against target diseases.

This compound exemplifies the potential of quinazoline derivatives in drug discovery and development across various therapeutic areas. Further investigation into its applications could lead to significant advancements in treatment options for infectious diseases and cancer.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The quinazolinone core could play a role in binding to these targets, while the phenethyl and tolyl groups could influence the compound's overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural variations, synthesis routes, and biological activities of similar compounds:

Key Structural-Activity Relationships (SAR)

Quinazolinone Core Modifications: Substitution at position 3 (e.g., p-tolyl vs. trimethoxyphenyl) significantly alters electronic and steric properties. The trimethoxyphenyl group () may enhance DNA intercalation or tubulin binding, while p-tolyl (target compound) could improve metabolic stability . The 2,4-dioxo motif in quinazolinones is critical for hydrogen bonding with enzymes like dihydrofolate reductase (DHFR) or kinases .

Phenethyl/Acetamide Chain Variations: 3,4-Dimethoxyphenethyl (target compound, ) enhances solubility via methoxy groups but may reduce blood-brain barrier penetration compared to chlorobenzyl () .

Biological Activity Trends: Anti-leishmanial activity: The thiadiazole derivative () outperforms quinazolinone analogs, likely due to nitroheterocyclic redox activation in parasites . Anticonvulsant activity: Dichlorophenyl-substituted quinazolinones () show efficacy, possibly via GABAergic modulation .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, antibacterial effects, and antioxidant capabilities.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following attributes:

- Molecular Formula: C27H27N3O5

- Molecular Weight: 473.5 g/mol

- CAS Number: 899782-28-6

Anticancer Activity

Research indicates that derivatives of quinazolinone, including the compound , exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with a similar quinazoline scaffold showed significant inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These results suggest that this compound may possess similar anticancer properties due to its structural analogies with effective quinazoline derivatives .

Antibacterial Activity

The antibacterial efficacy of quinazoline derivatives has also been explored. Some studies have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 9 | 65 |

| Escherichia coli | 15 | 65 |

This suggests that the compound may also have potential as an antibacterial agent.

Antioxidant Activity

Quinazolinone derivatives are recognized for their antioxidant properties. Studies have shown that the presence of hydroxyl groups significantly enhances antioxidant activity in these compounds. For example, compounds with multiple hydroxyl groups demonstrated superior metal-chelating abilities and antioxidant effects in various assays .

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer proliferation and bacterial resistance mechanisms. The exact pathways remain to be fully elucidated but may include modulation of tubulin polymerization akin to other quinazoline derivatives .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study involving a series of quinazoline derivatives highlighted the cytotoxic potential of these compounds against various cancer cell lines, emphasizing their role as tubulin polymerization inhibitors .

- Antibacterial Efficacy : Research indicated that certain quinazoline derivatives exhibited broad-spectrum antibacterial activity, particularly against resistant strains of bacteria .

- Antioxidant Properties : Investigations into the antioxidant capacity of quinazoline derivatives revealed that structural modifications could enhance their efficacy in scavenging free radicals .

Q & A

Q. What are the critical reaction parameters for synthesizing this compound with high purity?

- Methodological Answer: Synthesis requires optimization of solvent systems (e.g., dimethylformamide for polar intermediates), base catalysts (e.g., potassium carbonate for deprotonation), and temperature control (80–100°C for amide coupling). Post-reaction purification via column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted glycine derivatives or oxidation intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer: Use a combination of 1H/13C NMR to confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and carbonyl resonances (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Cross-validation with computational NMR prediction tools (e.g., DFT calculations) reduces ambiguity in peak assignments .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer: Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and microbial susceptibility testing (e.g., MIC assays against Gram-positive/negative strains). Use dose-response curves (0.1–100 μM) to establish preliminary EC50 values. Include positive controls (e.g., ibuprofen for COX-2) to validate assay conditions .

Q. How can reaction yields be optimized during the quinazolinone ring formation step?

- Methodological Answer: Employ stepwise reagent addition to minimize side reactions (e.g., premature oxidation). Use anhydrous solvents and inert atmospheres to stabilize reactive intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize catalyst loading (e.g., 1.2–1.5 equiv. of K2CO3) to enhance nucleophilic substitution efficiency .

Q. What solubility considerations are critical for in vitro bioactivity testing?

- Methodological Answer: Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4) for cellular assays. For low aqueous solubility, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80). Centrifuge solutions (10,000 ×g, 5 min) to remove insoluble aggregates before testing .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distributions (e.g., HOMO/LUMO orbitals) and identify reactive sites. Combine with molecular docking (AutoDock Vina) to simulate binding interactions with targets like kinase domains. Validate predictions by synthesizing analogs with modified substituents (e.g., p-tolyl to fluorophenyl) and correlating activity shifts .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer: Replicate experiments under standardized conditions (e.g., identical cell lines, serum concentrations). Verify compound purity via HPLC-UV/ELSD (>95%) and test for assay interference (e.g., fluorescence quenching in FRET-based assays). Use isothermal titration calorimetry (ITC) to confirm direct target binding if discrepancies persist .

Q. What strategies stabilize this compound under physiological pH and temperature?

- Methodological Answer: Design prodrug derivatives (e.g., ester-protected acetamide moieties) to enhance metabolic stability. Encapsulate in PEGylated liposomes to reduce enzymatic degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis of the dimethoxyphenethyl group) .

Q. How does X-ray crystallography elucidate conformational flexibility in the solid state?

- Methodological Answer: Solve crystal structures to analyze dihedral angles between the quinazolinone core and p-tolyl substituents. Identify hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilizing specific conformers. Compare with solution-state NMR data to assess dynamic behavior (e.g., ring puckering via NOE correlations) .

Q. What advanced techniques identify metabolic pathways and detoxification mechanisms?

- Methodological Answer:

Use LC-MS/MS with collision-induced dissociation (CID) to characterize phase I metabolites (e.g., hydroxylation at the dimethoxyphenethyl group). Perform microsomal incubations (human liver microsomes + NADPH) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes. Quantify reactive intermediates via glutathione trapping assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.